![molecular formula C18H18ClF3N4O B10825825 N-[2-[[(1R)-1-[3-(trifluoromethyl)phenyl]ethyl]amino]-1H-benzimidazol-4-yl]acetamide;hydrochloride](/img/structure/B10825825.png)
N-[2-[[(1R)-1-[3-(trifluoromethyl)phenyl]ethyl]amino]-1H-benzimidazol-4-yl]acetamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AP 14145 hydrochloride is a potent negative allosteric modulator of small conductance calcium-activated potassium channels, specifically targeting KCa2.2 and KCa2.3 channels with an IC50 of 1.1 μM . This compound has shown significant potential in extending the atrial effective refractory period in rats and exhibits antiarrhythmic properties in a Vernakalant-resistant porcine model of atrial fibrillation .
Preparation Methods
The synthesis of AP 14145 hydrochloride involves several steps, including the preparation of the benzimidazole core and subsequent functionalization to introduce the trifluoromethylphenyl and acetamide groups . The reaction conditions typically involve the use of strong bases and organic solvents under controlled temperatures to ensure high yield and purity . Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistency and efficiency .
Chemical Reactions Analysis
AP 14145 hydrochloride undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can be conducted using reagents like sodium azide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
AP 14145 hydrochloride has a wide range of scientific research applications:
Mechanism of Action
AP 14145 hydrochloride exerts its effects by binding to the small conductance calcium-activated potassium channels and acting as a negative allosteric modulator . This binding increases the EC50 of calcium on KCa2.3 channels by approximately three-fold, thereby prolonging the atrial effective refractory period . The molecular targets involved include the S508 and A533 amino acids present in the channel .
Comparison with Similar Compounds
AP 14145 hydrochloride is unique in its high specificity and potency as a negative allosteric modulator of KCa2.2 and KCa2.3 channels . Similar compounds include:
AP 14145 hydrochloride stands out due to its specific targeting and effectiveness in extending the atrial effective refractory period, making it a valuable compound in cardiac research .
Properties
Molecular Formula |
C18H18ClF3N4O |
|---|---|
Molecular Weight |
398.8 g/mol |
IUPAC Name |
N-[2-[[(1R)-1-[3-(trifluoromethyl)phenyl]ethyl]amino]-1H-benzimidazol-4-yl]acetamide;hydrochloride |
InChI |
InChI=1S/C18H17F3N4O.ClH/c1-10(12-5-3-6-13(9-12)18(19,20)21)22-17-24-15-8-4-7-14(16(15)25-17)23-11(2)26;/h3-10H,1-2H3,(H,23,26)(H2,22,24,25);1H/t10-;/m1./s1 |
InChI Key |
KGIUXIYNTCVBST-HNCPQSOCSA-N |
Isomeric SMILES |
C[C@H](C1=CC(=CC=C1)C(F)(F)F)NC2=NC3=C(N2)C=CC=C3NC(=O)C.Cl |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(F)(F)F)NC2=NC3=C(N2)C=CC=C3NC(=O)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


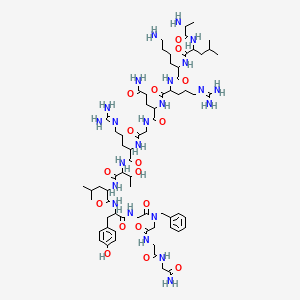
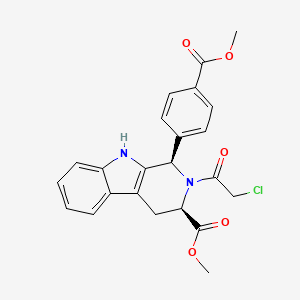
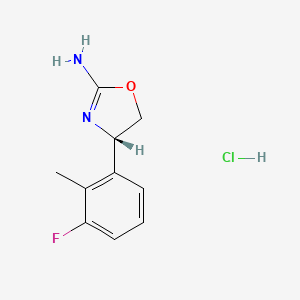
![4-Hydroxy-3-[[2-(4-tricyclo[3.3.1.13,7]dec-1-ylphenoxy)acetyl]amino]-benzoic Acid Methyl Ester](/img/structure/B10825781.png)
![6,7-dimethoxy-2-methyl-N-[(1S)-1-[4-[2-(methylaminomethyl)phenyl]thiophen-2-yl]ethyl]quinazolin-4-amine](/img/structure/B10825797.png)

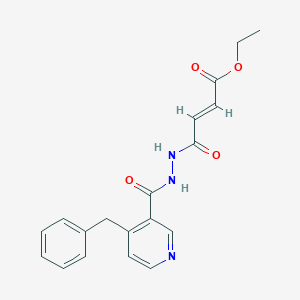
![(3R)-N-[(6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methyl]-1-[(4-fluoro-3-methoxyphenyl)methyl]-N-(2-methylpropyl)pyrrolidine-3-carboxamide](/img/structure/B10825816.png)
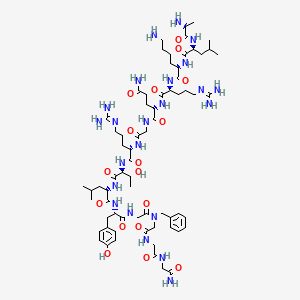
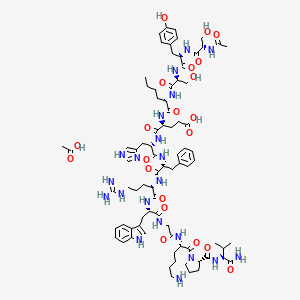
![N-[1-[3-[4-(dimethylamino)butanoylamino]phenyl]sulfonylpiperidin-4-yl]-4-[(2,4,6-trichlorobenzoyl)amino]-1H-pyrazole-5-carboxamide](/img/structure/B10825826.png)
![Ethyl 22-(cyclopropylmethyl)-2,16-dihydroxy-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5(10),6,8,15,17,19(25)-heptaene-8-carboxylate](/img/structure/B10825835.png)
![(2S)-5-(diaminomethylideneamino)-N-[2-(3,5-dioxo-1,2-diphenyl-1,2,4-triazolidin-4-yl)ethyl]-2-[[2-[1-[2-oxo-2-[4-(6-oxo-5,11-dihydrobenzo[c][1]benzazepin-11-yl)piperazin-1-yl]ethyl]cyclopentyl]acetyl]amino]pentanamide;hydrochloride](/img/structure/B10825840.png)
![N-[4-[[4-(6-aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methylsulfanyl]butyl]-N-[[3-(4-chlorophenyl)phenyl]methyl]-3-methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butanamide](/img/structure/B10825847.png)
